Methyl 3-(nitroso(4-oxopentyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(nitroso(4-oxopentyl)amino)propanoate is an organic compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(nitroso(4-oxopentyl)amino)propanoate can be achieved through several synthetic routes. One common method involves the reaction of an amino compound with nitrosating agents such as nitrous acid (HNO2) or nitrosyl chloride (NOCl). The reaction typically occurs under acidic conditions to facilitate the formation of the nitroso group .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(nitroso(4-oxopentyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amino compounds.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pH conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitroso group may yield nitro compounds, while reduction may yield amino derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(nitroso(4-oxopentyl)amino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 3-(nitroso(4-oxopentyl)amino)propanoate involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound may also interact with enzymes and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-aminocrotonate
- Methyl 3-(nitroso(4-oxopentyl)amino)butanoate
- Ethyl 3-(nitroso(4-oxopentyl)amino)propanoate
Uniqueness
Methyl 3-(nitroso(4-oxopentyl)amino)propanoate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its nitroso group allows for versatile chemical transformations, making it valuable in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
79448-18-3 |
---|---|
Molekularformel |
C9H16N2O4 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
methyl 3-[nitroso(4-oxopentyl)amino]propanoate |
InChI |
InChI=1S/C9H16N2O4/c1-8(12)4-3-6-11(10-14)7-5-9(13)15-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
MUBSJLGPUVRZTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCN(CCC(=O)OC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.